molecular formula C21H19Cl2N5O2 B11044127 N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide

Cat. No.: B11044127
M. Wt: 444.3 g/mol
InChI Key: AGWLOORFKURZNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 4,6-dimethylpyrimidine-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-N-(2,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide

InChI

InChI=1S/C21H19Cl2N5O2/c1-12-9-13(2)25-20(24-12)28-21(26-18-8-7-15(22)11-17(18)23)27-19(29)14-5-4-6-16(10-14)30-3/h4-11H,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

AGWLOORFKURZNX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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